

Propranolol Glycol-d5: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Propranolol glycol-d5*

Cat. No.: *B12418899*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propranolol glycol-d5 is the deuterated form of propranolol glycol, a metabolite of the widely used beta-blocker, propranolol. As a stable isotope-labeled internal standard, it plays a critical role in the accurate quantification of propranolol and its metabolites in complex biological matrices. This technical guide provides a comprehensive overview of the chemical properties, proposed synthesis, and analytical applications of **Propranolol glycol-d5**, with a focus on its utility in pharmacokinetic and metabolic studies.

Core Chemical Properties

Propranolol glycol-d5 is characterized by the incorporation of five deuterium atoms into the glycol sidechain of the propranolol metabolite. This isotopic labeling results in a distinct mass shift, enabling its use as an ideal internal standard for mass spectrometry-based analytical methods.

Data Presentation: Quantitative Chemical and Physical Properties

Property	Value	Source
Chemical Name	3-(naphthalen-1-yloxy)propane-1,2-diol-d5	N/A
CAS Number	69533-57-9	[1]
Molecular Formula	C ₁₃ H ₉ D ₅ O ₃	[1]
Molecular Weight	223.28 g/mol	[1]
Appearance	Solid (Typical)	N/A
Melting Point	Not available	N/A
Boiling Point	Not available	N/A
Density	Not available	N/A
Isotopic Purity	>98% (Typical for commercial standards)	N/A
Solubility	Soluble in DMSO and Methanol	

Note: Specific physical properties such as melting point, boiling point, and density for **Propranolol glycol-d5** are not readily available in the public domain. Isotopic purity is typically specified by the supplier on the certificate of analysis.

Synthesis and Isotopic Labeling

While a detailed, publicly available synthesis protocol for **Propranolol glycol-d5** is scarce, a plausible synthetic route can be inferred from the established synthesis of propranolol and its metabolites, combined with standard deuterium labeling techniques. The synthesis would likely involve the use of a deuterated precursor for the glycol sidechain.

A potential synthetic pathway could start from 1-naphthol and a deuterated epoxide, such as (R/S)-3-(allyloxy-d5)-1,2-epoxypropane. The reaction of 1-naphthol with this deuterated epoxide would yield the deuterated propranolol precursor, which can then be converted to **Propranolol glycol-d5** through established metabolic pathways in vitro or via further chemical synthesis.[2]

Experimental Protocols

Propranolol glycol-d5 is primarily utilized as an internal standard in quantitative bioanalytical methods, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Below is a representative experimental protocol for the quantification of propranolol and its metabolites in human plasma.

Quantitative Analysis of Propranolol and Metabolites in Human Plasma by LC-MS/MS

1. Sample Preparation (Protein Precipitation)

- To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of a working solution of **Propranolol glycol-d5** (internal standard) in methanol.
- Add 300 µL of acetonitrile to precipitate the plasma proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube for LC-MS/MS analysis.

2. Liquid Chromatography (LC) Conditions

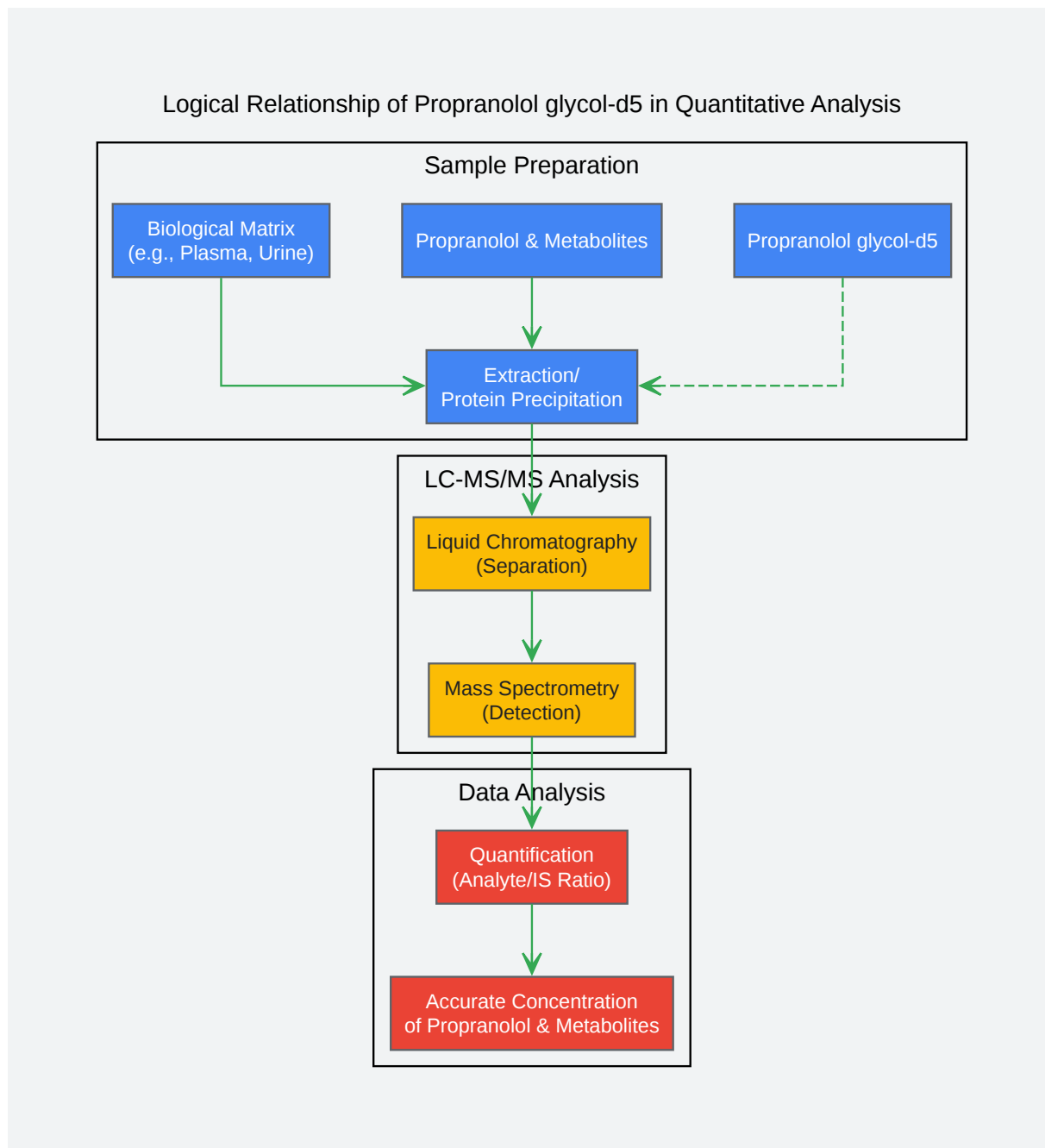
- Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
- Column Temperature: 40 °C.

3. Tandem Mass Spectrometry (MS/MS) Conditions

- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Multiple Reaction Monitoring (MRM) Transitions:
 - Propranolol: m/z 260.2 \rightarrow 116.1
 - Propranolol Glycol: m/z 219.1 \rightarrow 145.1
 - **Propranolol Glycol-d5 (IS)**: m/z 224.1 \rightarrow 145.1
- Collision Energy: Optimized for each transition.
- Source Temperature: 500 °C.

Mandatory Visualizations

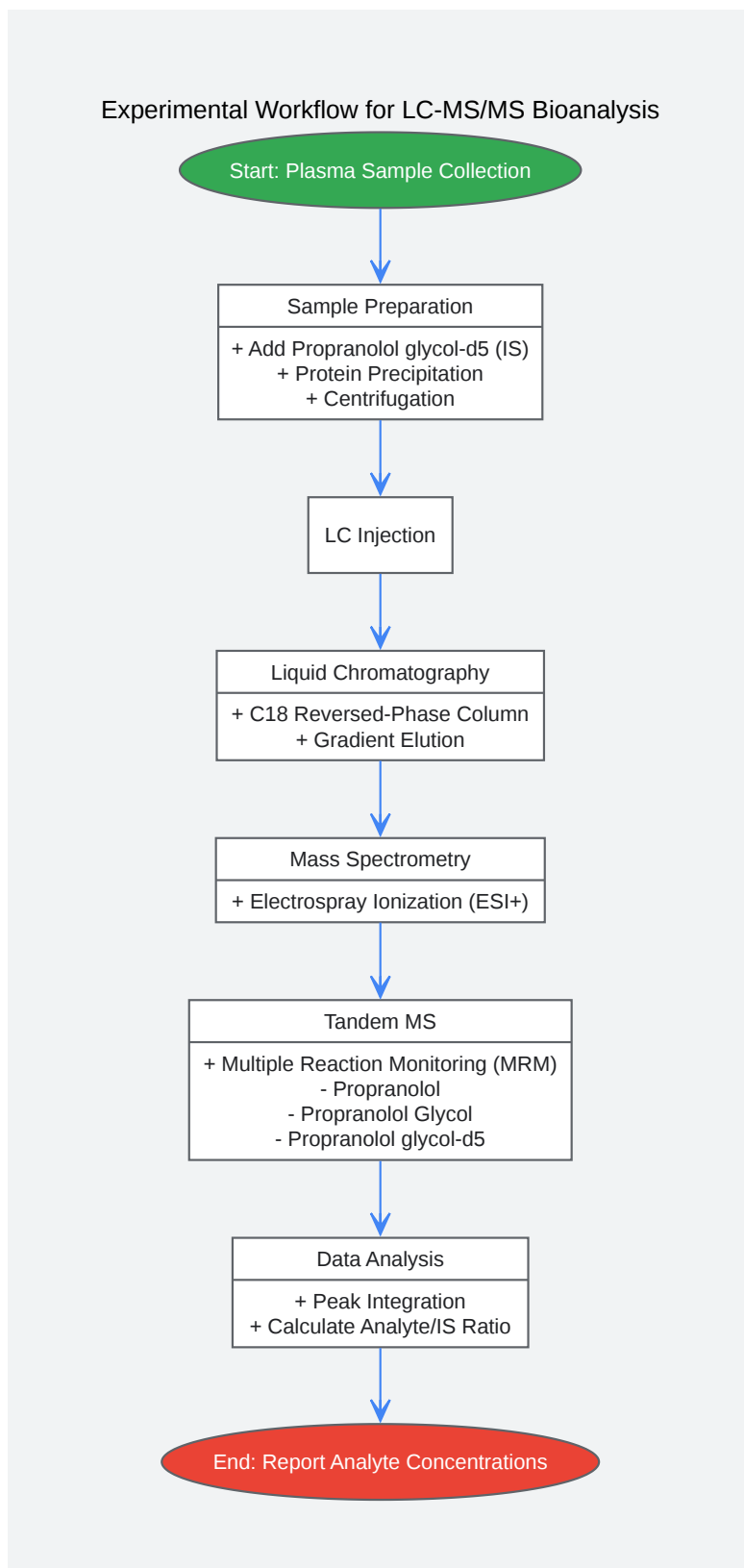
Logical Relationship: Role as an Internal Standard



[Click to download full resolution via product page](#)

Caption: Workflow for quantitative analysis using **Propranolol glycol-d5**.

Experimental Workflow: LC-MS/MS Bioanalysis



[Click to download full resolution via product page](#)

Caption: Step-by-step LC-MS/MS bioanalytical workflow.

Conclusion

Propranolol glycol-d5 is an indispensable tool for researchers and scientists in the field of drug metabolism and pharmacokinetics. Its stable isotope label ensures high accuracy and precision in the quantification of propranolol and its metabolites. While detailed information on its synthesis and some physical properties remains limited in publicly accessible literature, its application as an internal standard is well-established and critical for robust bioanalytical method development. This guide provides a foundational understanding of its chemical properties and a practical framework for its use in a research setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Propranolol glycol-d5 | CAS#:69533-57-9 | Chemsrcc [chemsrc.com]
- 2. Chemical aspects of propranolol metabolism. Synthesis and identification of 3-(4-hydroxy-1-naphthoxy)propane-1,2-diol as a metabolite of propranolol in the dog, in man and in the rat liver 9000g supernatant fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Propranolol Glycol-d5: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12418899#propranolol-glycol-d5-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com